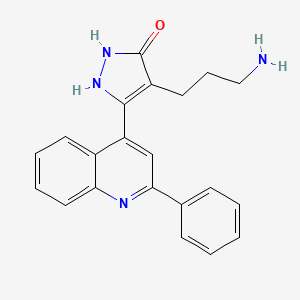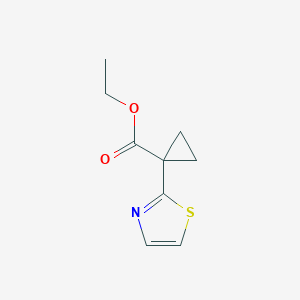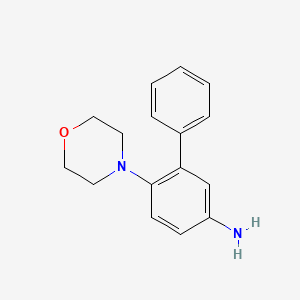
6-Morpholin-4-YL-biphenyl-3-ylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Morpholin-4-YL-biphenyl-3-ylamine is an organic compound with the molecular formula C16H18N2O It is characterized by the presence of a biphenyl structure substituted with a morpholine ring and an amine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Morpholin-4-YL-biphenyl-3-ylamine typically involves the following steps:
-
Formation of Biphenyl Intermediate: : The initial step involves the formation of a biphenyl intermediate through a Suzuki coupling reaction. This reaction typically uses a palladium catalyst, such as palladium(II) acetate, and a base like potassium carbonate in an organic solvent such as toluene or ethanol.
-
Introduction of Morpholine Ring: : The biphenyl intermediate is then reacted with morpholine in the presence of a suitable catalyst, such as copper(I) iodide, under reflux conditions. This step introduces the morpholine ring into the biphenyl structure.
-
Amination: : The final step involves the introduction of the amine group. This can be achieved through a nucleophilic substitution reaction using an appropriate amine source, such as ammonia or an amine derivative, under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
化学反応の分析
Types of Reactions
6-Morpholin-4-YL-biphenyl-3-ylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Ammonia (NH3), various amine derivatives
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives
Reduction: Formation of reduced amine derivatives
Substitution: Formation of substituted biphenyl derivatives
科学的研究の応用
6-Morpholin-4-YL-biphenyl-3-ylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions and enzyme activity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用機序
The mechanism of action of 6-Morpholin-4-YL-biphenyl-3-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of interest.
類似化合物との比較
Similar Compounds
4-Morpholin-4-yl-biphenyl-3-ylamine: Similar structure but with different substitution pattern.
6-Piperidin-4-yl-biphenyl-3-ylamine: Contains a piperidine ring instead of a morpholine ring.
6-Morpholin-4-yl-biphenyl-2-ylamine: Similar structure with a different position of the amine group.
Uniqueness
6-Morpholin-4-YL-biphenyl-3-ylamine is unique due to the specific positioning of the morpholine ring and the amine group on the biphenyl structure. This unique arrangement imparts distinct chemical and biological properties, making it valuable for various research applications.
特性
CAS番号 |
1187929-69-6 |
|---|---|
分子式 |
C16H18N2O |
分子量 |
254.33 g/mol |
IUPAC名 |
4-morpholin-4-yl-3-phenylaniline |
InChI |
InChI=1S/C16H18N2O/c17-14-6-7-16(18-8-10-19-11-9-18)15(12-14)13-4-2-1-3-5-13/h1-7,12H,8-11,17H2 |
InChIキー |
JVKAXFYSEYPOBD-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1C2=C(C=C(C=C2)N)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


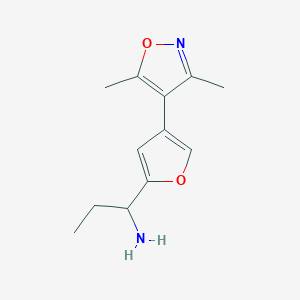

![3-Isopropyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B12855336.png)
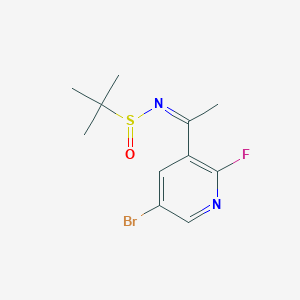
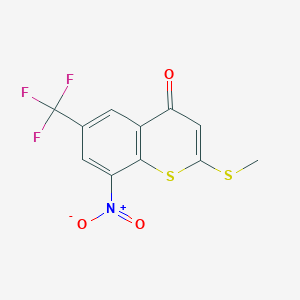
![Methyl 4'-(1,3-dioxolan-2-yl)[1,1'-biphenyl]-4-carboxylate](/img/structure/B12855344.png)
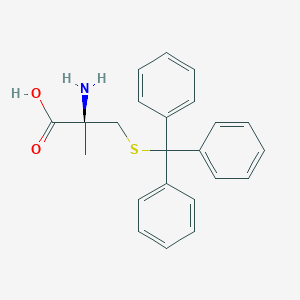
![4H-Pyrrolo[1,2-b]pyrazole-3-carboxylic acid, 5,6-dihydro-2-(2-pyridinyl)-, ethyl ester](/img/structure/B12855354.png)
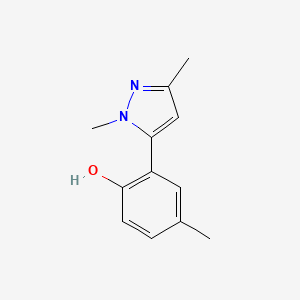
![4-(Difluoromethyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12855359.png)
